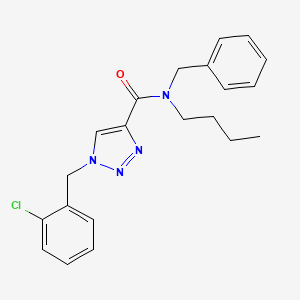
N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide, also known as AICA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AICA is a potent activator of AMP-activated protein kinase (AMPK), a key enzyme that plays a crucial role in regulating cellular metabolism and energy homeostasis.
Scientific Research Applications
N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide has been extensively studied in various fields of scientific research, including cancer biology, neurology, and metabolism. N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In the field of metabolism, N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, making it a potential therapeutic target for the treatment of type 2 diabetes.
Mechanism of Action
N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that increase the phosphorylation of the α subunit. This activation of AMPK leads to the inhibition of anabolic pathways and the stimulation of catabolic pathways, resulting in increased energy production and improved cellular metabolism.
Biochemical and Physiological Effects:
N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the stimulation of glucose uptake in skeletal muscle, the inhibition of lipogenesis, the activation of fatty acid oxidation, and the induction of autophagy. N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide has also been shown to improve mitochondrial function and reduce oxidative stress in various cell types.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide in lab experiments is its specificity for activating AMPK, which allows researchers to study the effects of AMPK activation on cellular metabolism and energy homeostasis. However, one limitation of using N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide is its potential toxicity at high concentrations, which can lead to cell death and interfere with the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide. One area of interest is the development of novel analogs of N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide that have improved specificity and potency for activating AMPK. Another area of interest is the investigation of the potential therapeutic applications of N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide in various disease models, including cancer, neurodegenerative diseases, and metabolic disorders. Finally, the role of N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide in regulating autophagy and mitochondrial function warrants further investigation, as these pathways have been implicated in a variety of disease processes.
Synthesis Methods
The synthesis of N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide involves the reaction of 1-acetylindole-3-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide.
properties
IUPAC Name |
N-(1-acetylindol-3-yl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12(22)20-11-18(16-5-3-4-6-17(16)20)21(13(2)23)15-9-7-14(19)8-10-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFJLYGMGGGLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)N(C3=CC=C(C=C3)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4955653.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide](/img/structure/B4955654.png)
![ethyl [1-({[1-(2-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4955661.png)
![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4955665.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4955673.png)
![2-[(4-benzoylbenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4955681.png)
![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)
![(3aS*,5S*,9aS*)-5-(2-fluoro-4-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4955692.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4955705.png)
![8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4955713.png)
![propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)
![10-benzoyl-11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955737.png)
![isopropyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4955740.png)
